molecular formula C14H10BrN3O2 B8728334 3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole

3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B8728334
M. Wt: 332.15 g/mol
InChI Key: XUZXZGGCOASVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, bromine, methoxy, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods often include:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to ensure consistent production.

    Catalysis and Optimization: The use of catalysts and optimized reaction conditions to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as reflux, microwave irradiation, or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the bromine and methoxy groups, which may affect its reactivity and applications.

    3-(Pyridin-2-yl)-5-(2-chloro-5-methoxyphenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    3-(Pyridin-2-yl)-5-(2-bromo-5-hydroxyphenyl)-1,2,4-oxadiazole: Has a hydroxy group instead of a methoxy group, influencing its hydrogen bonding and solubility.

Uniqueness

3-(Pyridin-2-yl)-5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H10BrN3O2/c1-19-9-5-6-11(15)10(8-9)14-17-13(18-20-14)12-4-2-3-7-16-12/h2-8H,1H3

InChI Key

XUZXZGGCOASVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NC(=NO2)C3=CC=CC=N3

Origin of Product

United States

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